molecular formula C23H25FN2O5 B5316953 5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one

5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5316953
M. Wt: 428.5 g/mol
InChI Key: NFXUQNFKGKWLBG-XUTLUUPISA-N
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Description

5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones This compound is characterized by its complex structure, which includes a dimethoxyphenyl group, a dimethylaminoethyl group, a fluorobenzoyl group, and a hydroxy group attached to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The starting materials may include 3,4-dimethoxybenzaldehyde, 4-fluorobenzoyl chloride, and 2-(dimethylamino)ethylamine. The synthesis may proceed through the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the formation of the pyrrolidinone ring through a cyclization reaction.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Dimethylaminoethyl Group: The dimethylaminoethyl group is attached through a nucleophilic substitution reaction.

    Addition of the Fluorobenzoyl Group: The fluorobenzoyl group is added using a coupling reaction with 4-fluorobenzoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyrrolidinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-chlorobenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
  • 5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The uniqueness of 5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one lies in the presence of the fluorobenzoyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

(4E)-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O5/c1-25(2)11-12-26-20(15-7-10-17(30-3)18(13-15)31-4)19(22(28)23(26)29)21(27)14-5-8-16(24)9-6-14/h5-10,13,20,27H,11-12H2,1-4H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXUQNFKGKWLBG-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C2=CC=C(C=C2)F)O)C(=O)C1=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C(/C(=C(/C2=CC=C(C=C2)F)\O)/C(=O)C1=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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